molecular formula C20H26N4O4 B2706613 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797289-22-5

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2706613
CAS No.: 1797289-22-5
M. Wt: 386.452
InChI Key: WXLCLRIXZUJEHS-UHFFFAOYSA-N
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Description

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrimidine ring with a cyclopentyl halide.

    Attachment of the ethyl linker: This can be done through a nucleophilic substitution reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with 2,3-dimethoxyaniline and a suitable isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can involve binding to the active site, altering the protein’s conformation, or affecting its interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea: can be compared with other urea derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structural features include a pyrimidine ring and a cyclopentyl group, which contribute to its potential biological activities, particularly in cancer treatment and other therapeutic applications. The molecular formula is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Research indicates that this compound acts primarily as an inhibitor of extracellular signal-regulated kinase (ERK) pathways. ERK inhibitors are significant in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival. The inhibition of ERK leads to decreased cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Biological Activity

The biological activities of this compound have been evaluated through various studies:

  • Anticancer Activity : The compound has shown significant inhibitory effects on cell proliferation across multiple cancer cell lines. For instance, it was found to reduce the viability of breast cancer (MCF-7) and lung cancer (A549) cells in vitro.
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells via the activation of caspases and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on MCF-7 Cells : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at 50 µM concentration after 48 hours). Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.
  • In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and weight compared to untreated controls, suggesting its potential for further development as an anti-cancer drug.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AnticancerInhibition of MCF-7 cell growth
Apoptosis InductionIncreased caspase activity
Tumor Size ReductionSignificant decrease in vivo

Table 2: Structure-Activity Relationship

Compound StructureBiological ActivityIC50 (µM)
This compoundStrong ERK inhibition25
Analog A (similar structure without methoxy groups)Moderate ERK inhibition50
Analog B (different substituent on pyrimidine ring)Weak ERK inhibition>100

Properties

IUPAC Name

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-27-17-9-5-8-15(19(17)28-2)23-20(26)21-10-11-24-13-22-16(12-18(24)25)14-6-3-4-7-14/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLCLRIXZUJEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCN2C=NC(=CC2=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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